3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The IUPAC name 3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one systematically describes the compound's architecture:
- Core structure : A 4H-pyran-4-one ring (positions 2, 3, 4, 6 substituted)
- Substituents :
- Position 2: [4-(Methylsulfonyl)piperazin-1-yl]methyl group
- Position 3: Hydroxyl (-OH)
- Position 6: Piperidin-1-ylmethyl group
The SMILES string CS(=O)(=O)N1CCN(Cc2oc(CN3CCCCC3)cc(=O)c2O)CC1 confirms this arrangement, with the methylsulfonylpiperazine (C1-SO2-CH3) and piperidinylmethyl (C5H10N-CH2-) groups attached via methylene bridges to the pyranone core.
CAS Registry Number and Molecular Formula Validation
Registry data validates the compound's identity:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1676051-56-1 | |
| Molecular Formula | C17H27N3O5S | |
| Molecular Weight | 385.5 g/mol |
The formula accounts for:
- 17 carbons (pyranone + substituents)
- 3 nitrogens (piperazine + piperidine)
- 1 sulfur (methylsulfonyl group)
Mass spectrometry data confirms the molecular ion peak at m/z 385.5, matching theoretical calculations.
Stereochemical Considerations and Tautomeric Forms
Though stereochemical data remains unspecified in available sources, structural analogs suggest potential chirality centers:
- Piperazine ring : N-Methylsulfonyl group creates axial chirality at C1 and C4
- Pyranone ring : Hydroxyl at C3 enables keto-enol tautomerism
Quantum mechanical studies on related pyranones reveal two dominant tautomers:
$$
\text{Enamine form} \rightleftharpoons \text{Imine form}
$$
Substituent effects favor the enamine configuration due to:
Comparative Analysis of Alternative Naming Conventions
The compound's complexity challenges non-systematic naming approaches:
The IUPAC name outperforms alternatives by explicitly defining:
- Ring numbering sequence
- Substituent connectivity (methyl vs. direct attachment)
- Functional group priorities (sulfonamide > hydroxyl > ketone)
Properties
Molecular Formula |
C17H27N3O5S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-hydroxy-2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6-(piperidin-1-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C17H27N3O5S/c1-26(23,24)20-9-7-19(8-10-20)13-16-17(22)15(21)11-14(25-16)12-18-5-3-2-4-6-18/h11,22H,2-10,12-13H2,1H3 |
InChI Key |
NMPKDLDCEVPCBU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=C(C(=O)C=C(O2)CN3CCCCC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one typically involves multiple steps, including the formation of the pyranone core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyranone Core: This can be achieved through cyclization reactions involving suitable precursors.
Functionalization: Introduction of the piperazine and piperidine groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The pyranone core can be reduced to form a dihydropyranone.
Substitution: The piperazine and piperidine groups can undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyranone core would yield a dihydropyranone.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes piperazine and piperidine moieties, which are known for their biological activity. The presence of the methylsulfonyl group enhances its pharmacological profile by potentially improving binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one exhibit significant antimicrobial properties. The structural components contribute to their efficacy against various bacterial strains.
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | Acetylcholinesterase Inhibition | 15.62 |
| Compound B | Antimicrobial | Urease Inhibition | 0.18 |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting tyrosinase, an enzyme involved in melanin production. Studies show that related compounds exhibit competitive inhibition with IC50 values lower than standard inhibitors.
Study on Tyrosinase Inhibition
A study demonstrated that derivatives of 3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one showed promising results in inhibiting tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders.
Anticonvulsant Activity
Another investigation highlighted the anticonvulsant properties of the compound, where it was tested in animal models for seizure activity. Results indicated a significant reduction in seizure frequency, positioning it as a candidate for further development in epilepsy treatment.
Anticancer Properties
Research has also focused on the anticancer potential of this compound. In vitro studies revealed that it induces apoptosis in cancer cell lines, suggesting mechanisms that warrant further exploration for cancer therapy applications.
Research Findings and Insights
Recent studies emphasize the structure-activity relationship (SAR) of piperidine derivatives. The methylsulfonyl group is linked to enhanced biological activity due to its electron-withdrawing properties, which may improve interactions with target enzymes.
Key Findings
- Compounds bearing the methylsulfonyl group demonstrated increased potency against various biological targets.
- The trifluoromethyl group contributes to lipophilicity, enhancing membrane permeability and bioavailability.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The target compound (1676051-56-1) exhibits higher lipophilicity due to the piperidinyl and methylsulfonyl groups compared to hydroxymethyl-substituted analogs .
Biological Activity
3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one, a compound with a complex structure, has garnered attention in pharmaceutical research for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, including receptors and enzymes. Research indicates that it may exhibit antitumor , anti-inflammatory , and antimicrobial properties.
Antitumor Activity
Several studies have indicated that derivatives of pyran compounds possess significant antitumor activity. The specific compound has shown promise in inhibiting tumor cell proliferation. For instance, a study demonstrated that similar pyran derivatives effectively inhibited cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Summary of Antitumor Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis | |
| A549 | 20 | Cell Cycle Arrest | |
| MDA-MB-231 | 12 | ROS Generation |
Anti-inflammatory Activity
Research has also indicated that the compound possesses anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study:
In a recent study involving animal models of inflammation, the administration of this compound significantly reduced edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial properties of the compound have been explored against various bacterial strains. In vitro studies have shown that it exhibits bactericidal activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : It appears to affect signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : Binding to specific receptors may alter cellular responses, contributing to its pharmacological effects.
Q & A
Q. Q1. What are the optimal synthetic routes for 3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one, and how can reaction conditions be optimized?
Methodology :
- The core pyran-4-one scaffold can be synthesized via Mannich reactions , where formaldehyde reacts with substituted piperazines and a pyranone precursor under controlled pH (8–9) and temperature (60–80°C) .
- Key steps :
- Piperazine sulfonylation : Introduce the methylsulfonyl group to the piperazine ring using methanesulfonyl chloride in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine) .
- Mannich base formation : Couple the sulfonylated piperazine and piperidinylmethyl groups to the pyranone core using formaldehyde as the bridging agent. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion .
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and use catalytic bases (e.g., K₂CO₃) to enhance yields (reported 60–75% for analogous compounds) .
Q. Q2. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
Methodology :
- Spectroscopic validation :
- Crystallography : X-ray diffraction (if crystals are obtainable) resolves steric effects from the piperidinylmethyl and methylsulfonyl groups .
- Purity assessment : HPLC with C18 columns (acetonitrile/water gradient) detects impurities (<1% threshold for pharmacological studies) .
Advanced Research Questions
Q. Q3. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly regarding its piperazine and pyranone substituents?
Methodology :
- Piperazine modifications :
- Methylsulfonyl group : Enhances metabolic stability and receptor binding via sulfone’s electron-withdrawing effects. Compare with methylthio or phenylsulfonyl analogs to assess potency shifts .
- Piperidinylmethyl group : The sp³-hybridized nitrogen may improve blood-brain barrier penetration in neuroactive studies .
- Pyranone core : The 3-hydroxy group is critical for hydrogen bonding with biological targets (e.g., enzymes). Methylation at this position reduces anticonvulsant activity in analogs .
- Experimental design : Synthesize derivatives with systematic substituent variations and test in in vitro assays (e.g., receptor binding, enzyme inhibition) .
Q. Q4. How can researchers resolve contradictions in reported biological activities of structurally similar pyranone derivatives?
Methodology :
- Case study : In analogous compounds, 3-hydroxy-6-methyl-2-[4-(2-trifluoromethylphenyl)piperazinyl]pyran-4-one showed anticonvulsant activity, while chloro-phenyl analogs were inactive .
- Root-cause analysis :
- Pharmacokinetics : Assess bioavailability differences via logP measurements (e.g., methylsulfonyl increases hydrophilicity vs. trifluoromethyl).
- Target selectivity : Use radioligand binding assays to confirm off-target interactions (e.g., serotonin vs. dopamine receptors) .
- Metabolic stability : LC-MS/MS tracks metabolite formation (e.g., sulfone oxidation) in hepatic microsomes .
Q. Q5. What strategies are effective in overcoming synthetic challenges, such as low yields during piperazine sulfonylation?
Methodology :
- Reagent selection : Replace methanesulfonyl chloride with methanesulfonic anhydride in THF to reduce side reactions (e.g., N-alkylation) .
- Protection/deprotection : Temporarily protect the pyranone hydroxyl group with acetyl chloride to prevent sulfonylation interference .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
Q. Q6. How can researchers elucidate the compound’s mechanism of action, particularly its interaction with neurological targets?
Methodology :
- In silico docking : Model the compound into serotonin (5-HT₁A) or dopamine D₂ receptors using PyMol or AutoDock. Focus on hydrogen bonds between the 3-hydroxy group and Thr394 (5-HT₁A) .
- Functional assays :
- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) and residence time for target proteins .
Q. Q7. What analytical methods are recommended for quantifying this compound in complex biological matrices?
Methodology :
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) to isolate the compound from plasma .
- Detection :
- LC-MS/MS : Multiple reaction monitoring (MRM) for transitions like m/z 454 → 312 (collision energy 25 eV) .
- LOQ : Validate sensitivity down to 1 ng/mL for pharmacokinetic studies .
Q. Q8. What are the critical safety considerations for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
